3-((Trimethylsilyl)ethynyl)pyridin-2-amine
CAS No.: 936342-23-3
Cat. No.: VC8324412
Molecular Formula: C10H14N2Si
Molecular Weight: 190.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936342-23-3 |
|---|---|
| Molecular Formula | C10H14N2Si |
| Molecular Weight | 190.32 g/mol |
| IUPAC Name | 3-(2-trimethylsilylethynyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C10H14N2Si/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3,(H2,11,12) |
| Standard InChI Key | NQFUWBHNWQMINC-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C#CC1=C(N=CC=C1)N |
| Canonical SMILES | C[Si](C)(C)C#CC1=C(N=CC=C1)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s core structure consists of a pyridine ring substituted with an ethynyltrimethylsilane moiety at position 3 and an amine group at position 2 (Figure 1). The trimethylsilyl (TMS) group stabilizes the ethynyl unit, reducing its susceptibility to undesired side reactions while maintaining its utility in Sonogashira and other cross-coupling methodologies .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.32 g/mol |
| IUPAC Name | 3-(2-Trimethylsilylethynyl)pyridin-2-amine |
| InChI Key | NQFUWBHNWQMINC-UHFFFAOYSA-N |
| SMILES | CSi(C)C#CC1=C(N=CC=C1)N |
The planar pyridine ring facilitates π-conjugation, while the TMS-ethynyl group introduces steric bulk and electronic modulation. Computational studies suggest that the amine group participates in intramolecular hydrogen bonding, potentially influencing crystallization behavior .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with the amine protons appearing as a broad singlet near δ 5.5 ppm.
-
NMR: The ethynyl carbon signals are observed at δ 85–95 ppm, while the quaternary pyridine carbons resonate near δ 150 ppm .
Synthesis and Reactivity
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
-
Halogenation: 3-Iodopyridin-2-amine undergoes iodination at position 3.
-
Sonogashira Coupling: Reaction with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide (CuI) yields the target compound .
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Triethylamine |
| Temperature | 60–80°C |
| Solvent | Tetrahydrofuran (THF) |
The reaction proceeds under inert atmospheres to prevent oxidative side reactions, with yields exceeding 75% after chromatographic purification .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but is poorly soluble in water. The TMS group enhances stability against moisture compared to non-silylated analogs, though prolonged exposure to humid environments should be avoided .
Table 3: Computed Physicochemical Data
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 2.79 |
| Polar Surface Area | 39 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition onset at 220°C. The thermal stability aligns with applications in high-temperature reactions or material synthesis .
Applications in Research and Industry
Organic Synthesis
The compound acts as a precursor to substituted pyridines and acetylenic scaffolds. For example, desilylation followed by Huisgen cycloaddition generates triazole-linked conjugates, valuable in medicinal chemistry .
Materials Science
Incorporation into π-conjugated polymers enhances charge transport properties in organic semiconductors. The TMS group improves processability by reducing crystallinity, as demonstrated in thin-film transistor applications .
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